molecular formula C30H32N2O6S B11633686 ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11633686
M. Wt: 548.7 g/mol
InChI Key: NQYAJLGLEYMVLX-WJTDDFOZSA-N
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Description

ETHYL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

ETHYL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its complex structure and potential therapeutic effects.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways. This can result in therapeutic effects, such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

  • ETHYL 2-(3-METHYLBENZOYL)ACETATE
  • ETHYL 3-OXO-3-(M-TOLYL)PROPANOATE
  • ETHYL M-METHYLBENZOYLACETATE

Comparison: ETHYL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-4-HYDROXY-5-OXO-2-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of functional groups and complex structure

Properties

Molecular Formula

C30H32N2O6S

Molecular Weight

548.7 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H32N2O6S/c1-7-37-22-14-13-21(15-17(22)5)25(33)23-24(20-11-9-19(10-12-20)16(3)4)32(28(35)26(23)34)30-31-18(6)27(39-30)29(36)38-8-2/h9-16,24,33H,7-8H2,1-6H3/b25-23+

InChI Key

NQYAJLGLEYMVLX-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)C)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)C)O)C

Origin of Product

United States

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